Field: Cardiovascular Medicine
Methods: The underlying mechanisms and signaling pathways involved in these processes have been studied.
Field: Immunology
Methods: The mechanisms of DMY in inflammation-related diseases have been summarized in recent studies.
Field: Biochemistry
Application: DMY has been demonstrated to show antioxidative activities.
Methods: DMY may scavenge reactive oxygen species (ROS) to protect against oxidative stress.
Field: Oncology
Application: DMY has shown potential anticancer effects on a variety of malignancies
Results: DMY markedly suppressed proliferation, migration, invasion, and facilitated apoptosis in Hep3B cells.
Field: Microbiology
Application: DMY has shown antimicrobial activity against food-borne bacteria.
Methods: The antibacterial activity of DMY has been investigated in vitro against several types of bacteria.
Results: DMY exhibits ideal antibacterial activity on five types of food-borne bacteria.
Field: Endocrinology
Application: DMY has been demonstrated to show lipid and glucose metabolism-regulatory activities
Results: DMY has been demonstrated to show lipid and glucose metabolism-regulatory activities.
Field: Neuroscience
Application: DMY has been found to have potential neuroprotective effects
Methods: The underlying mechanisms and signaling pathways involved in these processes have been studied
Results: DMY may play a role in neuroprotection by resisting oxidative stress and participating in the regulation of inflammation
Field: Hepatology
Methods: The mechanisms of DMY in liver-related diseases have been summarized in recent studies.
Field: Psychiatry
Application: DMY has been demonstrated to show anxiety-reducing activities.
Methods: DMY may modulate neurotransmission to protect against anxiety.
Field: Toxicology
Application: DMY has been found to have potential effects in reducing alcohol intoxication.
Results: DMY can help protect the liver, reduce alcohol effects, improve anxiety, and fight diseases.
Field: Endocrinology
Application: DMY has shown significant effects in treating metabolic diseases.
Dihydromyricetin, also known as ampelopsin, is a natural flavonoid compound predominantly found in the vine species Ampelopsis grossedentata. It has garnered attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects. The chemical formula of dihydromyricetin is C₁₅H₁₂O₈, and its structure features multiple hydroxyl groups that contribute to its biological activities .
The mechanism by which DHM exerts its health benefits is still being explored. Here are some proposed mechanisms:
These mechanisms require further investigation to fully understand DHM's biological effects.
Dihydromyricetin is known to undergo various chemical transformations due to its phenolic hydroxyl groups. These reactions include:
The stability of dihydromyricetin is influenced by environmental factors such as pH and temperature, with degradation occurring more readily at higher pH levels .
Dihydromyricetin exhibits a wide range of biological activities:
Dihydromyricetin can be synthesized through several methods:
Dihydromyricetin has several applications in various fields:
Research has shown that dihydromyricetin interacts with various biological targets:
Clinical trials are ongoing to evaluate its effects on glycemic control and insulin sensitivity in type 2 diabetes mellitus patients .
Dihydromyricetin shares structural similarities with several other flavonoids. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Properties |
|---|---|---|
| Quercetin | C₁₅H₁₀O₇ | Strong antioxidant; anti-inflammatory effects |
| Rutin | C₁₅H₁₄O₆ | Enhances capillary health; anti-inflammatory |
| Luteolin | C₁₄H₁₀O₄ | Antioxidant; inhibits cancer cell proliferation |
Dihydromyricetin is unique due to its specific combination of hydroxyl groups that enhance its solubility and bioavailability compared to other flavonoids. Additionally, it has demonstrated specific protective effects against alcohol-induced liver damage, making it a focus of research for liver health interventions . Its ability to cross the blood-brain barrier further distinguishes it from many other flavonoids, suggesting potential neuroprotective applications .
Dihydromyricetin exhibits a remarkably diverse botanical distribution across multiple plant families, with the highest concentrations found within the Vitaceae family, particularly in Ampelopsis species [1]. The genus Ampelopsis, commonly known as peppervine or porcelainberry, represents a group of climbing shrubs that are disjunctly distributed across eastern Asia and eastern North America, extending to Mexico [2]. These species are primarily found in mountainous regions within temperate zones, with some populations occurring in montane forests at mid-altitudes in subtropical to tropical regions [2].
Ampelopsis grossedentata stands as the most significant natural source of dihydromyricetin, containing extraordinarily high concentrations ranging from 30 to 40 percent by weight [1] [3] [4] [5] [6]. This species, also known as Chinese vine tea, is predominantly distributed in central and southern China and Indochina regions [7]. The plant has been traditionally processed by the Tujia minority group for over 600 years, involving specific techniques of plucking, withering, rolling, and fermenting the leaves to produce the distinctive vine tea [7].
Other notable Ampelopsis species containing dihydromyricetin include Ampelopsis japonica, commonly known as Japanese peppervine, and Ampelopsis megalophylla, referred to as large-tooth ampelopsis [1]. These species are distributed across eastern Asia, with A. japonica particularly prevalent in Japan and surrounding regions [2]. The botanical characteristics of these species include palmately lobed leaves with coarsely toothed margins and the presence of non-adhesive tendrils for climbing support [8].
Beyond the Vitaceae family, dihydromyricetin is found in several other plant families, demonstrating its widespread occurrence in nature. Within the Rhamnaceae family, Hovenia dulcis, known as the Japanese raisin tree, serves as another significant source [1] [4] [9] [5]. This species has been extensively used in traditional Japanese, Chinese, and Korean medicines for treating various conditions including fever, parasitic infections, and liver diseases [1]. The tree is native to temperate regions of Asia and has been cultivated for both medicinal and ornamental purposes.
The Cercidiphyllaceae family contributes Cercidiphyllum japonicum, commonly called the Katsura tree, which naturally contains dihydromyricetin [1]. This deciduous tree is native to Japan and China, typically growing in mountainous regions. Within the Ericaceae family, Rhododendron cinnabarinum, known as cinnabar rhododendron, represents another natural source of the compound [1].
The Pinaceae family includes multiple genera containing dihydromyricetin, including various Pinus species and Cedrus species [1]. Specifically, Cedrus deodara, the deodar cedar, has been identified as a notable source [5]. These coniferous trees are widely distributed across temperate and subtropical regions, particularly in mountainous areas of Asia and the Mediterranean region.
The Salicaceae family contributes Salix sachalinensis, commonly known as Sakhalin willow, which naturally contains dihydromyricetin [1]. This willow species is native to eastern Asia, particularly the Sakhalin region and surrounding areas.
The biosynthesis of dihydromyricetin follows the well-established flavonoid biosynthetic pathway, which is part of the broader phenylpropanoid metabolic network in plants [10]. This complex biochemical process involves multiple enzymatic steps that convert simple amino acid precursors into the final flavonoid products through a series of highly regulated reactions [11].
The biosynthetic pathway begins with the general phenylpropanoid pathway, where phenylalanine serves as the initial substrate [10]. The first committed step involves phenylalanine ammonia lyase (PAL), which catalyzes the deamination of phenylalanine to produce trans-cinnamic acid [10]. This enzyme plays a crucial role in mediating carbon flux from primary to secondary metabolism in plants [10]. PAL activity has been directly linked to the concentrations of flavonoids and other phenolic compounds in plant tissues [10].
Following the PAL-catalyzed reaction, cinnamate 4-hydroxylase (C4H) performs the second step, hydroxylating trans-cinnamic acid to generate p-coumaric acid [10]. This cytochrome P450 monooxygenase catalyzes the first oxidation reaction in the flavonoid synthesis pathway [10]. The third step involves 4-coumarate:CoA ligase (4CL), which catalyzes the formation of p-coumaroyl-CoA by adding a coenzyme A unit to p-coumaric acid [10]. The 4CL gene family typically exhibits substrate specificity, with different members contributing to either lignin biosynthesis or flavonoid metabolism [10].
The transition from the general phenylpropanoid pathway to specific flavonoid biosynthesis occurs through the action of chalcone synthase (CHS), which catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA [11] [10]. This condensation reaction represents the first committed step in flavonoid biosynthesis. Subsequently, chalcone isomerase (CHI) converts naringenin chalcone to naringenin, establishing the basic flavonoid structure [11] [10].
The critical step in dihydromyricetin biosynthesis involves flavanone 3-hydroxylase (F3H), which hydroxylates naringenin and other flavanones to form dihydroflavonols [11] [10]. This enzyme produces dihydrokaempferol from naringenin, which serves as a precursor for further hydroxylation reactions. The specific pathway to dihydromyricetin involves additional hydroxylation steps catalyzed by flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) [12] [11].
Flavonoid 3',5'-hydroxylase (F3'5'H) represents the key enzyme in dihydromyricetin biosynthesis, directly converting dihydroquercetin to dihydromyricetin [12] [11] [13]. This cytochrome P450-dependent monooxygenase catalyzes the hydroxylation at both the 3' and 5' positions of the B-ring, creating the characteristic hexahydroxy pattern of dihydromyricetin [13] [14]. The enzyme requires NADPH-cytochrome P450 reductase (CPR) for activity and is considered a membrane-bound protein that tends to inactivate during solubilization [14].
The expression of F3'5'H is directly correlated with dihydromyricetin production, as demonstrated in transcriptomic studies of Ampelopsis grossedentata [12]. Plants with higher dihydromyricetin content show significantly elevated F3'5'H expression levels, confirming the enzyme's central role in the biosynthetic pathway [12]. The enzyme's activity shifts the flavonoid biosynthetic pathway toward the production of delphinidin-type anthocyanins and related compounds, including dihydromyricetin [13] [14].
Regulatory mechanisms governing dihydromyricetin biosynthesis involve multiple transcription factors, particularly the MYB-bHLH-WD40 regulatory complex [11]. These transcription factors coordinate the expression of structural genes in the flavonoid pathway, ensuring proper metabolic flux toward dihydromyricetin production [11]. The regulation is responsive to environmental factors, developmental stages, and stress conditions, which influence the overall accumulation of dihydromyricetin in plant tissues [12].
The optimization of dihydromyricetin extraction methodologies represents a critical aspect of natural product processing, requiring careful consideration of multiple parameters to maximize yield while maintaining compound integrity [15]. Traditional extraction methods have been extensively studied and compared with modern approaches to identify optimal conditions for commercial applications [16] [17].
Chelation-assisted extraction represents a significant advancement in dihydromyricetin extraction technology, offering superior performance compared to conventional methods [16] [17]. This innovative approach utilizes zinc ions (Zn²⁺) to form stable chelation complexes with dihydromyricetin, providing protection against oxidative degradation during the extraction process [16].
The chelation-assisted extraction protocol involves several critical steps optimized for maximum efficiency [16]. Initially, dried Ampelopsis grossedentata powder is combined with deionized water at a solid-liquid ratio of 1:20 (weight ratio), followed by the addition of zinc sulfate heptahydrate [16]. The mixture is adjusted to pH 2 using hydrochloric acid solution, creating optimal conditions for chelation complex formation [16].
The extraction process operates at 90°C for 2 hours, with continuous stirring to ensure complete dissolution and complex formation [16] [17]. Under these conditions, dihydromyricetin and zinc ions coordinate to form stable DHM-Zn chelates that precipitate from solution [16]. The hot mixture is then filtered to separate the chelated precipitate from the remaining plant material and soluble impurities [16].
The recovery of pure dihydromyricetin from the chelation complex involves treatment with ethylenediaminetetraacetic acid disodium salt (EDTA-2Na) solution [16] [17]. EDTA-2Na competes with dihydromyricetin for zinc coordination, effectively removing the metal ions and restoring the original conjugation system of dihydromyricetin [16]. This decomplexation step is performed at 90°C with stirring for 5 minutes, followed by hot filtration to obtain the purified compound [16].
The optimization of chelation-assisted extraction parameters has been thoroughly investigated through systematic studies [16] [17]. The optimal extraction time was determined to be 2 hours, as longer periods led to increased impurity formation due to oxidation reactions [16]. pH optimization revealed that pH 2 provides the best balance between yield and purity, with higher pH values reducing chelation efficiency and lower pH values causing excessive plant material degradation [16].
Temperature optimization studies demonstrated that 90°C represents the optimal extraction temperature [16] [17]. Lower temperatures result in incomplete extraction and poor chelation complex formation, while higher temperatures promote unwanted side reactions and compound degradation [16]. The zinc sulfate concentration was optimized to ensure complete chelation without excessive metal ion presence in the final product [16].
Comparative studies between chelation-assisted extraction and traditional batch extraction methods reveal significant advantages for the chelation approach [16] [17]. The chelation method achieves an average yield of 12.2% with 94.3% purity in a single extraction cycle, compared to 7.2% yield with low purity for traditional methods [16] [17]. The processing time is reduced from 2-3 days to 2 hours, representing a substantial improvement in efficiency [16] [17].
Solvent selection and process parameter optimization are fundamental aspects of dihydromyricetin extraction that significantly influence both yield and purity [15] [18]. The choice of extraction solvent depends on the polarity characteristics of dihydromyricetin and the need to minimize extraction of interfering compounds [15].
Aqueous ethanol solutions have been extensively studied for dihydromyricetin extraction, with concentration optimization revealing critical relationships between ethanol content and extraction efficiency [15]. Response surface methodology using Box-Behnken design has been employed to understand the complex interactions between solvent composition, temperature, and time parameters [15].
The optimization studies demonstrate that 60% aqueous ethanol provides optimal extraction conditions for dihydromyricetin from Ampelopsis grossedentata [15]. This concentration balances the polar nature of dihydromyricetin with the need to minimize water-soluble impurities and maximize compound solubility [15]. Lower ethanol concentrations result in reduced extraction efficiency, while higher concentrations lead to increased extraction of lipophilic impurities [15].
Temperature optimization reveals that 60°C represents the optimal extraction temperature for aqueous ethanol systems [15]. The relationship between temperature and extraction efficiency follows a characteristic pattern where initial temperature increases enhance extraction through improved mass transfer and solubility [15]. However, temperatures exceeding 60°C lead to decreased yields due to thermal degradation of dihydromyricetin [15].
Extraction time optimization studies indicate that 180 minutes provides maximum dihydromyricetin recovery [15]. The time-dependent extraction profile shows rapid initial extraction followed by a plateau phase, with extended extraction times showing no significant improvement in yield [15]. The ranking of parameter importance follows the order: extraction time > ethanol content > extraction temperature [15].
Water extraction represents an environmentally friendly alternative that has been optimized for dihydromyricetin recovery [18]. Microwave multi-stage countercurrent extraction using water as the solvent has been developed to combine efficiency with environmental sustainability [18]. The optimal conditions for water extraction include a solvent-to-material ratio of 30:1, extraction time of 5 minutes, temperature of 110°C, and microwave power of 600 watts [18].
The microwave-assisted approach offers significant advantages over conventional extraction methods, including reduced processing time, improved extraction efficiency, and lower energy consumption [18]. The method utilizes microwave energy to disrupt plant cell walls and enhance mass transfer, resulting in more complete extraction of dihydromyricetin [18]. Comparative studies demonstrate that microwave multi-stage countercurrent extraction provides higher efficiency than static batch extraction methods [18].
Solvent system optimization for large-scale extraction considers both economic and environmental factors [18]. Water extraction eliminates the need for organic solvents, reducing costs and environmental impact while maintaining extraction efficiency [18]. The method is particularly suitable for food-grade applications where solvent residues must be minimized [18].
Advanced purification strategies for dihydromyricetin encompass a range of techniques designed to achieve high purity levels while maintaining acceptable recovery rates [19] [16] [17] [20]. These methods address the challenges associated with dihydromyricetin's chemical instability and the presence of structurally related impurities in crude extracts [19].
Recrystallization represents the most widely employed purification technique for dihydromyricetin, utilizing the differential solubility characteristics of the compound in hot and cold water [19] [16] [17] [20]. The method exploits the significantly higher solubility of dihydromyricetin in hot water compared to cold water, enabling effective separation from impurities [20].
Traditional recrystallization protocols involve multiple cycles to achieve high purity levels [16] [17] [20]. The process begins with dissolving crude dihydromyricetin in hot water at temperatures ranging from 85-100°C, ensuring complete dissolution of the target compound [19] [21]. The hot solution is then filtered to remove insoluble impurities, followed by cooling to 0-4°C to promote crystallization [19] [21].
Single recrystallization typically achieves purity levels of approximately 90%, while multiple recrystallization cycles can reach 98% purity [19] [20]. However, the relationship between recrystallization cycles and recovery is inverse, with eight recrystallization cycles yielding 98% purity but only 59.2% recovery [20]. This represents a significant limitation for commercial applications where both high purity and acceptable recovery are required [16] [17].
Optimization of recrystallization parameters has focused on minimizing the number of cycles while maintaining high purity [21]. The incorporation of activated carbon treatment during recrystallization provides effective decolorization and removal of pigmented impurities [21]. Typically, 2.5-5 grams of activated carbon per 50 grams of crude dihydromyricetin are added during the hot dissolution step, followed by filtration while hot [21].
The cooling crystallization process has been optimized to control crystal size and morphology [21]. Controlled cooling from 100°C to 0-4°C over 8-12 hours promotes the formation of well-defined crystals with improved purity [21]. The standing time at low temperature influences both crystal quality and recovery, with 8-12 hours representing the optimal duration [21].
Advanced recrystallization techniques incorporate secondary purification steps to further enhance purity [21]. The two-stage process involves initial recrystallization followed by re-dissolution and controlled cooling to 15-25°C, which removes additional impurities while maintaining good recovery [21]. This approach achieves purities of 98% with recoveries of approximately 60-70% [21].
The acetone purification method combined with recrystallization represents an innovative approach to dihydromyricetin purification [19]. This technique exploits the differential solubility of dihydromyricetin and related compounds in acetone, where dihydromyricetin is insoluble while myricetin and other impurities are soluble [19]. The process involves Soxhlet extraction with acetone at 70°C for 2 hours, followed by water recrystallization of the acetone-insoluble residue [19].
Chromatographic separation systems provide the highest purity levels for dihydromyricetin but are typically associated with lower recovery rates and higher costs [16] [17] [5] [22]. These methods are particularly valuable for analytical applications and research purposes where maximum purity is essential [5].
High-performance liquid chromatography (HPLC) represents the gold standard for dihydromyricetin purification and analysis [23] [5]. The typical HPLC system employs a reverse-phase C18 column with gradient elution using water and organic solvents [23]. The mobile phase composition typically includes water with acetonitrile or methanol, with gradient programs optimized for dihydromyricetin separation [23].
The chromatographic conditions for dihydromyricetin separation have been extensively optimized [23]. Waters X-bridge C18 columns (1.0 × 50 mm, 2.5 μm) operated at 35°C provide excellent resolution for dihydromyricetin separation [23]. The mobile phase system utilizes water and acetonitrile with gradient elution to achieve baseline separation from related compounds [23].
Detection systems for HPLC purification include diode array detection (DAD), mass spectrometry (MS), and nuclear magnetic resonance (NMR) [5]. UV detection at 254 nm provides sensitive detection for dihydromyricetin, while MS detection offers additional structural confirmation [5]. The retention time for dihydromyricetin is typically 4.060 minutes under standard analytical conditions [19].
Countercurrent chromatography represents an alternative approach for dihydromyricetin purification, offering advantages in terms of sample loading and solvent efficiency [16] [17]. The method employs a three-column countercurrent system using a solvent mixture of n-hexane, ethyl acetate, and methanol [16] [17]. The HEMWat (n-hexane/ethyl acetate/methanol/water) solvent system provides excellent separation efficiency for flavonoid compounds [24].
The countercurrent chromatography approach offers several advantages over conventional column chromatography, including higher sample loading capacity and no stationary phase degradation [16] [17]. However, the method requires careful optimization of solvent systems and operating parameters to achieve optimal separation [24]. The biphasic nature of the solvent system enables effective separation based on partition coefficients rather than adsorption mechanisms [24].
Supercritical fluid chromatography (SFC) has emerged as an advanced technique for dihydromyricetin purification, particularly for chiral separation applications [22]. The method utilizes carbon dioxide as the primary mobile phase with methanol as co-solvent, providing environmentally friendly purification [22]. Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phases enable resolution of dihydromyricetin enantiomers [22].
The SFC method offers significant advantages in terms of solvent consumption and processing time compared to conventional techniques [22]. The optimized conditions achieve resolution values of 5.11 for dihydromyricetin enantiomers using CO₂-methanol mixture (60:40, v/v) [22]. The productivity can reach 0.27 g racemate per gram of stationary phase per 24 hours, with methanol consumption of only 1.76 L per gram of purified product [22].
Guo Z, Guozhang H, Wang H, Li Z, Liu N. Ampelopsin inhibits human glioma through inducing apoptosis and autophagy dependent on ROS generation and JNK pathway. Biomed Pharmacother. 2019 Aug;116:108524. doi: 10.1016/j.biopha.2018.12.136. Epub 2019 May 17. PMID: 31108349.
Liu C, Zhao P, Yang Y, Xu X, Wang L, Li B. Ampelopsin suppresses TNF-α-induced migration and invasion of U2OS osteosarcoma cells. Mol Med Rep. 2016 Jun;13(6):4729-36. doi: 10.3892/mmr.2016.5124. Epub 2016 Apr 13. PMID: 27082056.
Liang X, Zhang T, Shi L, Kang C, Wan J, Zhou Y, Zhu J, Mi M. Ampelopsin protects endothelial cells from hyperglycemia-induced oxidative damage by inducing autophagy via the AMPK signaling pathway. Biofactors. 2015 Nov-Dec;41(6):463-75. doi: 10.1002/biof.1248. Epub 2015 Dec 8. PMID: 26644014.
Kou X, Fan J, Chen N. Potential Molecular Targets of Ampelopsin in Prevention and Treatment of Cancers. Anticancer Agents Med Chem. 2017;17(12):1610-1616. doi: 10.2174/1871521409666170412130529. PMID: 28403777.
Kou X, Shen K, An Y, Qi S, Dai WX, Yin Z. Ampelopsin inhibits H₂O₂-induced apoptosis by ERK and Akt signaling pathways and up-regulation of heme oxygenase-1. Phytother Res. 2012 Jul;26(7):988-94. doi: 10.1002/ptr.3671. Epub 2011 Dec 6. PMID: 22144097.
Zhou, Jiaju; Xie, Guirong; Yan, Xinjian (2011-02-21). Encyclopedia of Traditional Chinese Medicines – Molecular Structures, Pharmacological Activities, Natural Sources and Applications: Vol. 1: Isolated Compounds A-C. Springer Science & Business Media. ISBN 978-3-642-16735-5.
Tahara S (June 2007). "A journey of twenty-five years through the ecological biochemistry of flavonoids". Biosci Biotechnol Biochem. 71 (6): 1387–404. doi:10.1271/bbb.70028. PMID 17587669. S2CID 35670587.
Hyun TK, Eom SH, Yu CY, Roitsch T (July 2010). "Hovenia dulcis--an Asian traditional herb". Planta Med. 76 (10): 943–9. doi:10.1055/s-0030-1249776. PMID 20379955.
Christidi E, Brunham LR (April 2021). "Regulated cell death pathways in doxorubicin-induced cardiotoxicity". Cell Death Dis. 12 (4): 339. doi:10.1038/s41419-021-03614-x. PMC 8017015. PMID 33795647.
Chen S, Zhao X, Wan J, Ran L, Qin Y, Wang X, Gao Y, Shu F, Zhang Y, Liu P, Zhang Q, Zhu J, Mi M (September 2015). "Dihydromyricetin improves glucose and lipid metabolism and exerts anti-inflammatory effects in nonalcoholic fatty liver disease: A randomized controlled trial". Pharmacol Res. 99: 74–81. doi:10.1016/j.phrs.2015.05.009. PMID 26032587.
Shen Y, Lindemeyer AK, Gonzalez C, Shao XM, Spigelman I, Olsen RW, Liang J (January 2012). "Dihydromyricetin as a novel anti-alcohol intoxication medication". J Neurosci. 32 (1): 390–401. doi:10.1523/JNEUROSCI.4639-11.2012. PMC 3292407. PMID 22219299.
Li H, Li Q, Liu Z, Yang K, Chen Z, Cheng Q, Wu L (2017). "The Versatile Effects of Dihydromyricetin in Health". Evid Based Complement Alternat Med. 2017: 1053617. doi:10.1155/2017/1053617. PMC 5602609. PMID 28947908.
Muhammad, U., Lu, H., Wang, J., et al. Optimizing the maximum recovery of dihydromyricetin from Chinese Vine Tea, Ampelopsis grossedentata, using response surface methodology. Molecules 22(12), E2250 (2017).
Hyun, T.K., Eom, S.H., Yu, C.Y., et al. Hovenia dulcis--an Asian traditional herb. Planta. Med. 76(10), 943-949 (2010).
Liao, W., Ning, Z., Ma, L., et al. Recrystallization of dihydromyricetin from Ampelopsis grossedentata and its anti-oxidant activity evaluation. Rejuvenation Res. 17(5), 422-429 (2014).
Liu, B., Tan, X., Liang, J., et al. A reduction in reactive oxygen species contributes to dihydromyricetin-induced apoptosis in human hepatocellular carcinoma cells. Sci. Rep. 4, 7041 (2014).
Zhang, Q., Liu, J., Liu, B., et al. Dihydromyricetin promotes hepatocellular carcinoma regression via a p53 activation-dependent mechanism. Sci. Rep. 4, 4628 (2014).
Shen, Y., Lindemeyer, A.K., Gonzalez, C., et al. Dihydromyricetin as a novel anti-alcohol intoxication medication. J. Neurosci. 32(1), 390-401 (2012).
Liang, J., Lopez-Valdes, H.E., Martinez-Coria, H., et al. Dihydromyricetin ameliorates behavioral deficits and reverses neuropathology of transgenic mouse models of Alzheimer’s disease. Neurochem. Res. 39(6), 1171-1181 (2014).